cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate
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Overview
Description
cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate: is a heterocyclic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . This compound is part of the azabicyclo family, which is known for its unique bicyclic structure that includes a nitrogen atom. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core is constructed through a series of cyclization reactions. This often involves the use of starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of Functional Groups: Functional groups such as the tert-butyl ester and the ketone are introduced through various organic reactions, including esterification and oxidation.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate can undergo several types of chemical reactions:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: It is used in studies to understand the behavior of bicyclic compounds in biological systems.
Mechanism of Action
The mechanism of action for cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate is not well-documented. its effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The bicyclic structure may allow it to fit into specific binding sites, thereby modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both a ketone and a tert-butyl ester group. This combination of features makes it particularly useful in synthetic chemistry and medicinal research .
Properties
IUPAC Name |
tert-butyl (1R,6R)-7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-9-8(7-13)6-10(9)14/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVWOQYGKPDJEW-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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